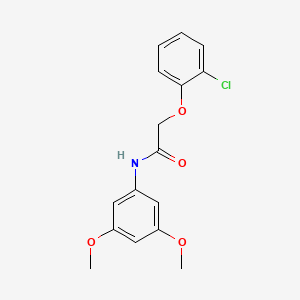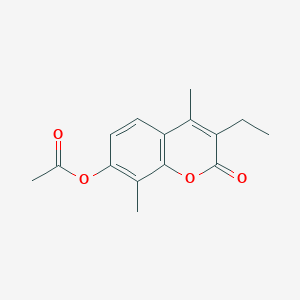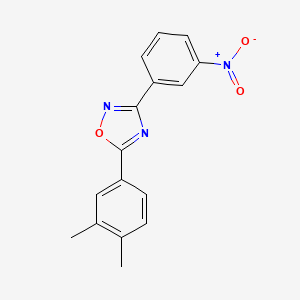![molecular formula C21H18ClNO3 B5699420 N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B5699420.png)
N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide, also known as BPCA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BPCA belongs to the class of compounds known as phenylacetamides, which have been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in the production of inflammatory mediators and by inducing apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been found to exert its biological activities by modulating various biochemical and physiological processes in the body. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a key role in the development of inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells by activating various cellular pathways involved in programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide in lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. However, one limitation is the lack of information on the long-term effects of this compound on human health, as most studies have been conducted in vitro or in animal models.
Zukünftige Richtungen
- Further studies are needed to elucidate the mechanism of action of N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide and its potential therapeutic targets.
- Clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
- Studies are needed to investigate the potential use of this compound in combination with other drugs for the treatment of inflammatory diseases and cancer.
- Further studies are needed to investigate the potential use of this compound as a diagnostic tool for cancer detection.
- Studies are needed to investigate the potential use of this compound in other areas of medicine, such as neurology and psychiatry.
Synthesemethoden
The synthesis of N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide involves a multistep process that begins with the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base to form 4-(benzyloxy)benzaldehyde. This intermediate is then reacted with 3-chlorophenol in the presence of a base to form 4-(benzyloxy)phenyl 3-chlorophenyl ether. Finally, the ether is reacted with chloroacetic acid in the presence of a base to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. Studies have shown that this compound can inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which play a key role in the development of inflammatory diseases such as arthritis. This compound has also been found to exhibit analgesic properties by blocking the transmission of pain signals in the nervous system.
In addition, this compound has been found to exhibit anticancer properties by inducing apoptosis, or programmed cell death, in cancer cells. Studies have shown that this compound can inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-N-(4-phenylmethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3/c22-17-7-4-8-20(13-17)26-15-21(24)23-18-9-11-19(12-10-18)25-14-16-5-2-1-3-6-16/h1-13H,14-15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUWHLUNAZQPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)COC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5699349.png)
![ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B5699358.png)


![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5699371.png)

![2-thioxo-1,2,3,5,6,8-hexahydro-4H-spiro[1-benzothieno[2,3-d]pyrimidine-7,1'-cyclohexan]-4-one](/img/structure/B5699388.png)

![2-[(4-chlorophenyl)thio]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5699403.png)


![ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate](/img/structure/B5699429.png)
